molecular formula C6H11NO B13297142 2-Amino-3-methylcyclopentan-1-one

2-Amino-3-methylcyclopentan-1-one

Cat. No.: B13297142
M. Wt: 113.16 g/mol
InChI Key: ZMZVHFCNRYIKIK-UHFFFAOYSA-N
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Description

2-Amino-3-methylcyclopentan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring with an amino group (-NH2) and a methyl group (-CH3) attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methylcyclopentanone, followed by the introduction of the amino group. This can be done using reagents like ammonia or primary amines under specific reaction conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One approach could be the catalytic hydrogenation of a suitable precursor, followed by amination. This method allows for the production of large quantities of the compound with high purity and yield. The choice of catalyst, reaction temperature, and pressure are critical factors that influence the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines, or alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-Amino-3-methylcyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Amino-3-methylcyclopentan-1-one can be compared with other similar compounds, such as:

    Cyclopentanone: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.

    2-Aminocyclopentanone: Similar structure but without the methyl group, leading to different chemical and biological properties.

    3-Methylcyclopentanone: Lacks the amino group, resulting in different reactivity and applications.

The presence of both the amino and methyl groups in this compound imparts unique properties that distinguish it from these similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-amino-3-methylcyclopentan-1-one

InChI

InChI=1S/C6H11NO/c1-4-2-3-5(8)6(4)7/h4,6H,2-3,7H2,1H3

InChI Key

ZMZVHFCNRYIKIK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C1N

Origin of Product

United States

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